Desotamide
Overview
Description
Desotamide is an oligopeptide and a natural product found in Streptomyces and Streptomyces scopuliridis . It is part of the desotamide family of antibiotics, which also includes wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin . These are cyclic peptides ranging in size between six and ten amino acids in length .
Synthesis Analysis
The biosynthesis of the desotamide family has attracted significant attention because their highly functionalised scaffolds are cyclised by a recently identified standalone cyclase . Non-ribosomal peptide synthetases (NRPSs), large assembly-line like machines organised into modules, are responsible for their biosynthesis . Each module incorporates a single monomeric building block until the final polypeptide is generated .
Molecular Structure Analysis
Desotamide has a molecular formula of C35H52N8O7 . Its highly functionalised scaffolds are cyclised, contributing to its complex structure .
Chemical Reactions Analysis
Studies are ongoing to describe the nature and timing of hydroxylation events within the biosynthetic pathways for the desotamide family antibiotics . Bioinformatic analysis and similarity to known enzymes suggest a mechanism of hydroxylation commensurate to that described above .
Scientific Research Applications
Antibacterial Applications
Desotamide is a cyclohexapeptide produced by the deep-sea-derived Streptomyces scopuliridis SCSIO ZJ46 . It displays notable antibacterial activities against strains of Streptococcus pneumoniae , Staphylococcus aureus , and methicillin-resistant Staphylococcus epidermidis (MRSE) .
Combatting Antimicrobial Resistance
Microbial natural products underpin the majority of antimicrobial compounds in clinical use. The discovery of new effective antibacterial treatments is urgently required to combat growing antimicrobial resistance . Desotamide, being a part of the non-ribosomal peptide antibiotics, can play a significant role in this area .
Biosynthesis Research
The biosynthesis of Desotamide has attracted significant attention because their highly functionalised scaffolds are cyclised by a recently identified standalone cyclase . This can lead to further understanding of the biosynthesis process of such compounds.
Chemical Weapons Against Competing Organisms
These metabolites are presumably used as chemical weapons against competing organisms . This can be a significant area of research in understanding microbial interactions and survival strategies.
Signalling Molecules to Neighbouring Microbes
Desotamide and similar metabolites can potentially be used as signalling molecules to neighbouring microbes . This opens up a new area of research in microbial communication.
Structure-Activity Relationship Studies
Chemical synthesis and structure-activity relationship studies have yielded Desotamide A analogues with improved antibacterial activity . This can help in the development of more potent antibacterial agents.
Drug-Resistant Bacteria
Desotamides A4 and A6, where l - allo -Ile at position II was substituted with l -Ile and Gly at position VI was simultaneously replaced by d -Lys or d -Arg, showed a 2–4-fold increase of antibacterial activities against a series of Gram-positive pathogens including the prevalent clinical drug-resistant pathogen methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8–32 μg/mL compared to the original desotamide A . This highlights their potential as new antibiotic leads for further development.
Non-Ribosomal Peptides (NRPs)
Desotamide belongs to the family of non-ribosomal peptides (NRPs), which are structurally complex and diverse compounds, often with biologically or therapeutically important activities . This makes them a significant area of research in the development of new therapeutic agents.
Mechanism of Action
Future Directions
The desotamide family of antibiotics, including desotamide itself, are relatively newly discovered antibacterial compounds that appear to be widely produced by Streptomyces species . They generally have micromolar potency against Gram-positive organisms, including Mycobacterium species . This suggests potential for future research and development in the field of antibacterial treatments.
properties
IUPAC Name |
2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXNPVJAKBNOK-DTWKRICWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941214 | |
Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desotamide | |
CAS RN |
194660-14-5 | |
Record name | Desotamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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